![molecular formula C17H11BrF3N5 B2528301 4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine CAS No. 339279-72-0](/img/structure/B2528301.png)
4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine, or 4-Bromo-TFP-Pyrimidinamine, is an organobromide compound that has been used as a building block in synthetic organic chemistry. It is a useful precursor for the synthesis of a variety of biologically active compounds, and has been utilized in a range of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optoelectronic Applications
4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine is a compound with potential applications in various scientific research areas, particularly in the synthesis of complex molecules and the development of optoelectronic materials. Although specific studies on this compound are scarce, insights can be drawn from research on similar compounds and their applications.
Synthetic Utility : The synthesis of polyhalogenated compounds, including those with bromophenyl groups, is crucial in medicinal chemistry and materials science. A practical synthesis approach for 2-Fluoro-4-bromobiphenyl, a compound with structural similarities to the subject chemical, has been developed, highlighting the importance of brominated compounds in pharmaceuticals and agrochemicals (Qiu et al., 2009). This synthesis pathway may offer insights into the production and application of this compound in related fields.
Optoelectronic Materials : The compound's structural features suggest potential utility in the development of optoelectronic materials. Research on functionalized quinazolines and pyrimidines, for instance, has shown that incorporating such moieties into π-extended conjugated systems can significantly enhance the properties of materials for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices (Lipunova et al., 2018). The pyrimidinamine part of the compound may similarly contribute to the development of novel optoelectronic materials with enhanced performance.
Environmental and Toxicological Research : While the direct environmental and toxicological studies of this specific compound are not available, research on related brominated compounds like 2,4,6-Tribromophenol provides valuable context. These studies cover their occurrence, toxicokinetics, and toxicodynamics in the environment, underscoring the need for comprehensive evaluation of similar compounds for environmental safety and human health (Koch & Sures, 2018).
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-5-[[4-(trifluoromethyl)phenyl]diazenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF3N5/c18-12-5-1-10(2-6-12)15-14(9-23-16(22)24-15)26-25-13-7-3-11(4-8-13)17(19,20)21/h1-9H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPGLIJZYFCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2N=NC3=CC=C(C=C3)C(F)(F)F)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
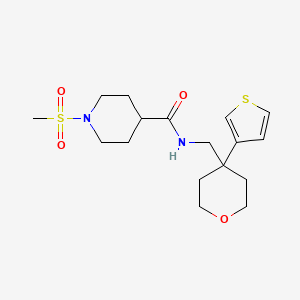




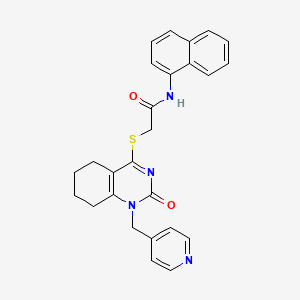
![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)
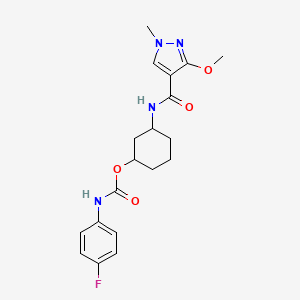
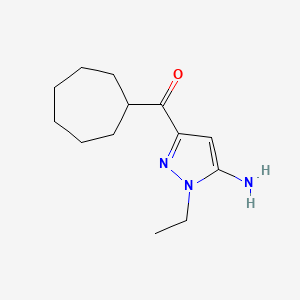

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)
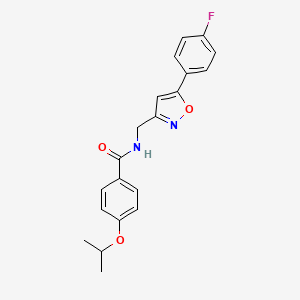
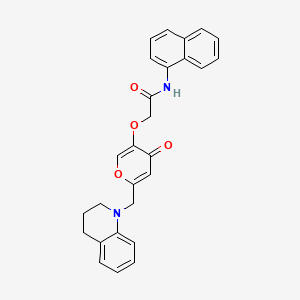
![3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2528238.png)
